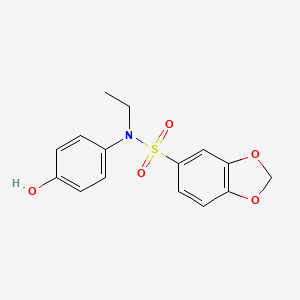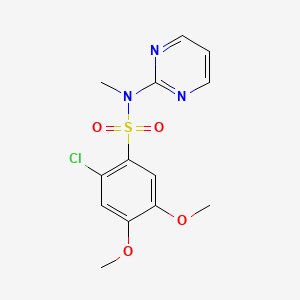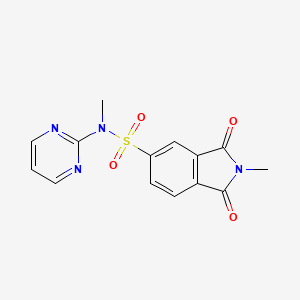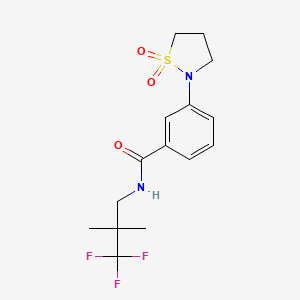
N-(4,4,4-trifluoro-3,3-dimethylbutyl)cyclopropanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,4,4-trifluoro-3,3-dimethylbutyl)cyclopropanesulfonamide, also known as TFPAC, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
科学研究应用
N-(4,4,4-trifluoro-3,3-dimethylbutyl)cyclopropanesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, N-(4,4,4-trifluoro-3,3-dimethylbutyl)cyclopropanesulfonamide has been shown to have antitumor and antiviral properties, making it a promising candidate for the development of new drugs. In materials science, N-(4,4,4-trifluoro-3,3-dimethylbutyl)cyclopropanesulfonamide has been used as a building block for the synthesis of new materials with unique properties. In chemical biology, N-(4,4,4-trifluoro-3,3-dimethylbutyl)cyclopropanesulfonamide has been used as a tool to study protein-ligand interactions.
作用机制
The mechanism of action of N-(4,4,4-trifluoro-3,3-dimethylbutyl)cyclopropanesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. N-(4,4,4-trifluoro-3,3-dimethylbutyl)cyclopropanesulfonamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene regulation. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling.
Biochemical and Physiological Effects
N-(4,4,4-trifluoro-3,3-dimethylbutyl)cyclopropanesulfonamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(4,4,4-trifluoro-3,3-dimethylbutyl)cyclopropanesulfonamide can induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of certain viruses, and modulate the activity of certain enzymes and proteins. In vivo studies have shown that N-(4,4,4-trifluoro-3,3-dimethylbutyl)cyclopropanesulfonamide can reduce tumor growth in mice.
实验室实验的优点和局限性
N-(4,4,4-trifluoro-3,3-dimethylbutyl)cyclopropanesulfonamide has several advantages for lab experiments, including its high potency, specificity, and ease of synthesis. However, N-(4,4,4-trifluoro-3,3-dimethylbutyl)cyclopropanesulfonamide also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
未来方向
There are several future directions for research on N-(4,4,4-trifluoro-3,3-dimethylbutyl)cyclopropanesulfonamide. One potential direction is the development of N-(4,4,4-trifluoro-3,3-dimethylbutyl)cyclopropanesulfonamide-based drugs for the treatment of cancer and viral infections. Another potential direction is the synthesis of new materials using N-(4,4,4-trifluoro-3,3-dimethylbutyl)cyclopropanesulfonamide as a building block. Finally, further studies are needed to fully understand the mechanism of action of N-(4,4,4-trifluoro-3,3-dimethylbutyl)cyclopropanesulfonamide and its potential applications in chemical biology.
Conclusion
In conclusion, N-(4,4,4-trifluoro-3,3-dimethylbutyl)cyclopropanesulfonamide is a chemical compound with unique properties and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of N-(4,4,4-trifluoro-3,3-dimethylbutyl)cyclopropanesulfonamide in various fields.
合成方法
N-(4,4,4-trifluoro-3,3-dimethylbutyl)cyclopropanesulfonamide can be synthesized through a multistep process involving the reaction of cyclopropanecarboxylic acid with trifluoroacetic anhydride, followed by the reaction with 3,3-dimethylbutylamine and sulfuryl chloride. The final product is obtained through the reaction of the intermediate with ammonia gas.
属性
IUPAC Name |
N-(4,4,4-trifluoro-3,3-dimethylbutyl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3NO2S/c1-8(2,9(10,11)12)5-6-13-16(14,15)7-3-4-7/h7,13H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBUCTUUQCUQJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCNS(=O)(=O)C1CC1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-Tert-butylsulfanylethyl(cyclopropyl)amino]ethanol](/img/structure/B6626578.png)
![Tert-butyl 2-methyl-2-[4-(oxan-4-yl)-1,3-thiazol-2-yl]propanoate](/img/structure/B6626583.png)
![Ethyl 4-amino-2-[(2-tert-butyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine-5-carboxylate](/img/structure/B6626593.png)
![Methyl 4-bromo-2-[(2-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B6626597.png)
![(3aS,6aS)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-N-pyridin-2-yl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxamide](/img/structure/B6626604.png)

![Methyl 4-bromo-2-[(3-cyano-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B6626612.png)


![Ethyl 4-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate](/img/structure/B6626636.png)
![Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate](/img/structure/B6626637.png)
